N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine sulfonamides. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that has been studied for its potential anticancer activity Similar compounds have been known to interact with biological receptors of high affinity .
Mode of Action
The mode of action of this compound involves its interaction with these biological targets. The compound’s dipole character, hydrogen bonding capacity, rigidity, and specific solubility allow it to interact effectively with these targets
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to their anticancer action .
Result of Action
Similar compounds have been known to exhibit anticancer activity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of benzylamine and phenylhydrazine with a suitable pyridine derivative under specific conditions. One common method involves the use of phosphorus oxychloride (POCl3) and catalytic amounts of dimethylformamide (DMF) to facilitate the formation of the triazolo[4,3-a]pyridine core . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: H2O2 in the presence of a catalyst.
Reduction: NaBH4 in an alcoholic solvent.
Substitution: NaH or K2CO3 in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Shows potential as an anticancer agent by inhibiting the growth of cancer cells.
Industry: Utilized in the development of enzyme inhibitors for various industrial processes
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and phenyl groups, which enhance its pharmacological activity. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-26(25,18-11-12-19-21-20-15-22(19)14-18)23(17-9-5-2-6-10-17)13-16-7-3-1-4-8-16/h1-12,14-15H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHJRLWJBXKCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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